molecular formula C16H17N5O B2747604 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine CAS No. 2415490-33-2

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine

Cat. No.: B2747604
CAS No.: 2415490-33-2
M. Wt: 295.346
InChI Key: ORJFIGUPUJHJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms, and a pyridine ring substituted with a methyl group and an azetidine ring.

Preparation Methods

The synthesis of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and the subsequent attachment of the pyridine and azetidine moieties. One common method for synthesizing imidazo[4,5-b]pyridines is through the cyclization of 2-aminopyridines with α-haloketones or α-haloesters under basic conditions . The azetidine ring can be introduced via nucleophilic substitution reactions using appropriate azetidine derivatives .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Mechanism of Action

The mechanism of action of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine include other imidazo[4,5-b]pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and potential therapeutic benefits .

Properties

IUPAC Name

3-methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11-8-12(5-7-17-11)22-13-9-21(10-13)16-19-14-4-3-6-18-15(14)20(16)2/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFIGUPUJHJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC4=C(N3C)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.